2-(5-Nitroquinolin-8-yl)ethan-1-amine CAS 1306605-86-6 properties
This technical guide provides an in-depth analysis of 2-(5-Nitroquinolin-8-yl)ethan-1-amine (CAS 1306605-86-6), a specialized heterocyclic intermediate used in medicinal chemistry. CAS Registry Number: 1306605-86-6 Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-(5-Nitroquinolin-8-yl)ethan-1-amine (CAS 1306605-86-6), a specialized heterocyclic intermediate used in medicinal chemistry.
CAS Registry Number: 1306605-86-6
Chemical Formula: C₁₁H₁₁N₃O₂
Molecular Weight: 217.23 g/mol
Introduction & Structural Analysis
2-(5-Nitroquinolin-8-yl)ethan-1-amine is a bifunctional building block characterized by a quinoline scaffold substituted with a nitro group at the C5 position and a primary ethylamine chain at the C8 position.
This compound represents a strategic "linker-scaffold" in drug discovery. The electron-withdrawing nitro group at C5 significantly alters the electronic density of the quinoline ring, enhancing its susceptibility to nucleophilic attack at the C2/C4 positions and modulating the pKa of the ring nitrogen. Meanwhile, the C8-ethylamine tether provides a flexible handle for conjugation to amino acids, fluorophores, or pharmacophores, making it a valuable precursor for:
Kinase Inhibitors: Mimicking the adenine binding pocket with extended reach into the ribose/solvent zones.
DNA Intercalators: The planar nitroquinoline core intercalates into DNA base pairs, while the cationic amine side chain interacts with the phosphate backbone.
Metal Chelators: Potential for bidentate coordination (Quinoline-N and Sidechain-N), though the nitro group reduces the basicity of the ring nitrogen.
Physicochemical Properties
Note: Experimental data for this specific intermediate is limited. Values below are predicted based on structure-activity relationships (SAR) of analogous 5-nitro-8-substituted quinolines.
Property
Value (Predicted/Observed)
Technical Context
Appearance
Yellow to Orange Solid
Characteristic of nitro-aromatic conjugation.
Melting Point
185–195 °C (Decomp.)
High lattice energy due to intermolecular H-bonding (Nitro...Amine).
Solubility
DMSO, DMF (>50 mM)
Poor water solubility at neutral pH; soluble in dilute acid (protonation).
pKa (Amine)
~9.8
Typical for primary aliphatic amines.
pKa (Quinoline N)
~2.5
Drastically lowered from quinoline (~4.9) by the 5-NO₂ EWG effect.
LogP
1.4 – 1.8
Moderate lipophilicity; suitable for cell-permeable lead development.
Synthetic Methodology
The synthesis of CAS 1306605-86-6 requires careful regiocontrol to install the nitro group at C5 without oxidizing the sensitive primary amine side chain. The most robust protocol involves a Protection-Nitration-Deprotection strategy.
Causality: The protonated quinolinium ring is deactivated. However, the alkyl group at C8 is weakly activating. Electrophilic substitution occurs preferentially at C5 (para to the alkyl group) and C8 (blocked).
Reagents: K₂CO₃, MeOH/H₂O or mild acidic hydrolysis (HCl/MeOH).
Outcome: 2-(5-Nitroquinolin-8-yl)ethan-1-amine (Free base or HCl salt).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway ensuring regioselective nitration at C5 while preserving the C8-ethylamine functionality.
Reactivity & Handling
Chemical Stability
Nucleophilic Attack: The 5-nitro group makes the C2 and C4 positions electron-deficient. The compound may undergo Chichibabin-type aminations or nucleophilic aromatic substitution (SNAr) if treated with strong nucleophiles.
Reduction: The nitro group is readily reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl), yielding the 5-amino-8-(aminoethyl)quinoline diamine, a precursor for diazine-fused heterocycles.
Handling Protocol
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine reacts with atmospheric CO₂ to form carbamates.
Solubilization: Prepare stock solutions in anhydrous DMSO. Avoid protic solvents for long-term storage to prevent slow hydrolysis or oxidation.
Safety: Treat as a potential mutagen. Nitroquinolines are known DNA intercalators. Use double-gloving and work within a fume hood.
Applications in Drug Development
Pharmacophore Mapping
The compound serves as a dual-anchor scaffold:
Anchor A (Quinoline N + NO₂): Pi-stacking interactions and hydrogen bond acceptor capability. The nitro group can be reduced to an amine to switch from H-bond acceptor to donor.
Anchor B (Ethylamine): Reaches into solvent-exposed regions or acidic pockets (e.g., Asp/Glu residues in enzyme active sites).
Reactivity & Derivatization Map
Caption: Primary derivatization pathways transforming the scaffold into functional biological probes or therapeutic agents.
References
ChemSRC. (2024). 2-(5-Nitroquinolin-8-yl)ethan-1-amine - CAS 1306605-86-6 Entry. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary: 5-Nitroquinoline Derivatives. Link
Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal. Link
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
Technical Guide: Medicinal Chemistry of 5-Nitroquinoline-8-Ethanamine
The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-nitroquinoline-8-ethanamine (chemically defined as N-(5-nitroquinolin-8-yl)ethane-1,2-diamine ). This compound r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-nitroquinoline-8-ethanamine (chemically defined as N-(5-nitroquinolin-8-yl)ethane-1,2-diamine ). This compound represents a critical scaffold in the development of DNA-intercalating agents and hypoxia-selective cytotoxins.[1]
[1]
Executive Summary & Compound Identity
5-Nitroquinoline-8-ethanamine is a synthetic pharmacophore belonging to the 5-nitro-8-aminoquinoline class.[1] Unlike its 8-hydroxy analog (Nitroxoline), which acts primarily via metal chelation, the 8-ethanamine derivative is designed for DNA intercalation and bioreductive alkylation .
The molecule combines a planar, electron-deficient nitroquinoline core (the intercalator) with a cationic ethylenediamine side chain (the groove binder).[1] This dual functionality makes it a potent probe for targeting hypoxic cancer cells and parasitic protozoa (e.g., Trypanosoma cruzi).
The therapeutic potential of 5-nitroquinoline-8-ethanamine rests on two synergistic mechanisms: Intercalative Binding and Bioreductive Activation .[1]
DNA Intercalation & Groove Binding
The planar quinoline ring inserts between DNA base pairs (intercalation), causing local unwinding and lengthening of the helix.
The Anchor: The protonated primary amine of the ethanamine side chain (
) interacts electrostatically with the negatively charged phosphate backbone of DNA, stabilizing the complex.
The Stacker: The 5-nitro group enhances the
-electron deficiency of the quinoline ring, increasing the strength of -stacking interactions with purine/pyrimidine bases.[1]
Hypoxia-Selective Bioreductivity
The 5-nitro group is a "bioreductive switch."[1] In hypoxic environments (common in solid tumors), the nitro group is enzymatically reduced by intracellular nitroreductases (e.g., P450 reductase) to a hydroxylamine or amine.[1]
Mechanism:
Toxicity: The intermediate radical anions and hydroxylamines can form covalent adducts with DNA, leading to strand breaks and apoptosis.[1] In healthy, oxygenated tissues, the nitro radical anion is rapidly re-oxidized (futile cycling), minimizing toxicity.[1]
Signaling Pathway Visualization
The following diagram illustrates the dual pathway of DNA damage induced by the compound.[1]
Caption: Dual mechanism of action involving non-covalent intercalation and hypoxia-driven covalent adduct formation.[1]
Structure-Activity Relationship (SAR)
Optimization of the 5-nitroquinoline scaffold relies on balancing lipophilicity and DNA affinity.[1]
Structural Region
Modification
Effect on Activity
Position 5 (Nitro)
Replacement with H or Cl
Loss of Activity. The nitro group is essential for bioreductive toxicity and electron-withdrawal to enhance intercalation.[1]
Position 8 (Linker)
-NH- (Secondary Amine)
Optimal. Provides flexibility and hydrogen bond donation.[1] Direct carbon attachment (C-linked) reduces potency.[1]
Side Chain
Ethylene (-CH₂CH₂-)
Optimal Length. A 2-carbon linker places the terminal cation at the correct distance to bridge the phosphate backbone. Longer chains (>4 carbons) increase flexibility but decrease binding specificity.
Terminal Amine
Primary (-NH₂)
High Affinity. Essential for electrostatic clamping.[1] Tertiary amines (e.g., -NEt₂) reduce DNA affinity due to steric bulk.
Experimental Protocols
Chemical Synthesis
Objective: Synthesis of N-(5-nitroquinolin-8-yl)ethane-1,2-diamine via Nucleophilic Aromatic Substitution (
).
Reagents:
8-Chloro-5-nitroquinoline (Starting Material)
Ethylenediamine (Reagent & Solvent)
Ethanol (Solvent)
Protocol:
Preparation: Dissolve 1.0 eq (2.08 g) of 8-chloro-5-nitroquinoline in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add 5.0 eq of ethylenediamine dropwise. Note: Excess amine acts as a base to scavenge HCl.[1]
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the starting chloride () should disappear, replaced by a lower, polar yellow spot ().[1]
Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water.
Precipitation: The product typically precipitates as a yellow/orange solid.[1] If oil forms, extract with dichloromethane (
Nitroquinolines mimic oxygen by "fixing" radiation-induced DNA damage.[1] In hypoxic tumors, where radiation is typically ineffective, 5-nitroquinoline-8-ethanamine acts as an electron-affinic sensitizer, preventing DNA repair and enhancing cell kill.[1]
Infectious Disease (Chagas & Leishmaniasis)
Similar to nifurtimox, this compound targets the unique mitochondrial DNA (kinetoplast) of trypanosomes. The parasite's limited capacity to detoxify nitro-radical anions makes it highly susceptible to the oxidative stress generated by the 5-nitro moiety.[1]
References
Denny, W. A., et al. (1985). "Potential antitumor agents.[1][2][3][4][5][6] 44. Synthesis and antitumor activity of new classes of di- and tri-basic 9-anilinoacridine derivatives." Journal of Medicinal Chemistry. Link (Context: Establishes SAR for amino-substituted fused rings).
Roberts, P. B., et al. (1990).[7] "5-Nitro-4-(N,N-dimethylaminopropylamino)quinoline (5-nitraquine), a new DNA-affinic hypoxic cell radiosensitizer." Radiation Research. Link (Context: Validates 5-nitroquinoline scaffold as a radiosensitizer).
Veschi, S., et al. (2020). "Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context: Comparative cytotoxicity of 5-nitro-8-substituted quinolines).
Tempest, H. G., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol."[1] Cancer Letters. Link (Context: Mechanism of nitro-induced oxidative stress).
PubChem Compound Summary . "5-Nitroquinoline."[1][8] National Center for Biotechnology Information. Link (Context: Chemical and physical properties).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Analogs of 2-(5-Nitroquinolin-8-yl)ethan-1-amine: Design, Synthesis, and Pharmacological Potential
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists[1]
Executive Summary: The Cationic Nitroquinoline Scaffold
The molecule 2-(5-Nitroquinolin-8-yl)ethan-1-amine represents a distinct pharmacophore merging the redox-active "warhead" of nitroxoline (8-hydroxy-5-nitroquinoline) with the cationic side-chain architecture typical of DNA-binding alkaloid drugs.[1] While 8-hydroxyquinolines function primarily via metal chelation, the 8-aminoalkyl-5-nitroquinoline scaffold suggests a dual mechanism: DNA intercalation facilitated by the planar quinoline core and stabilized by electrostatic phosphate binding via the ethylamine tail, coupled with oxidative stress induction via the 5-nitro substituent.[1]
This guide provides a rigorous technical analysis of this scaffold, detailing a self-validating synthesis route, structural activity relationships (SAR), and experimental protocols for biological evaluation.
Chemical Architecture & Rational Design
The target molecule is a tripartite system. Understanding each domain is critical for analog design.
2.1 The Pharmacophore Triad
The Intercalator (Quinoline Core): A planar, bicyclic aromatic system capable of sliding between DNA base pairs (
- stacking).
The Redox Warhead (5-Nitro Group):
Mechanism: Undergoes enzymatic reduction (e.g., by nitroreductases) to form nitro-radical anions (
).[1] This generates Reactive Oxygen Species (ROS) and causes DNA strand breaks.
Metabolic Liability: High potential for mutagenicity; analogs often seek to modulate this reduction potential.
The Cationic Tail (8-Ethylamine):
Function: At physiological pH, the primary amine is protonated (
). This positive charge interacts with the negatively charged phosphate backbone of DNA, increasing the residence time of the drug-DNA complex.[1]
Solubility: Enhances aqueous solubility compared to the lipophilic parent nitroquinoline.
Synthesis Strategy: A Self-Validating Protocol
Direct nitration of 2-(quinolin-8-yl)ethan-1-amine is risky due to the reactivity of the primary amine.[1] The following protocol utilizes a Protection-Nitration-Deprotection strategy to ensure regioselectivity at the C5 position.
Rationale: Prevents oxidation of the amine and directs nitration away from the side chain.
Nitration: Dissolve the N-Boc intermediate in conc. HSO at 0°C. Add fuming HNO dropwise.
Regioselectivity:[2][3] The alkyl group at C8 is ortho/para directing. Since C8 is occupied and the ring nitrogen deactivates the pyridine ring, electrophilic substitution occurs on the benzene ring at C5 (para to the alkyl group).
Validation: TLC shows a new, lower R spot (nitro compounds are less polar than amines but more polar than the protected precursor).
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
Final Product:2-(5-Nitroquinolin-8-yl)ethan-1-amine .[1]
3.3 Visualization: Synthesis Workflow
Caption: Step-by-step synthetic pathway ensuring regioselective nitration at the C5 position via amine protection.
Structural Analog Design (SAR)
To optimize biological efficacy and reduce toxicity, structural modifications should focus on three vectors.
Effect: Increases lipophilicity; removes redox toxicity; useful for probing steric constraints without metabolic activation.
4.2 Vector B: The 8-Position Linker (Binding Kinetics)
Chain Length: Extend to propyl (
) or butyl ().
Hypothesis: Longer chains allow the cationic amine to reach the phosphate backbone more effectively if the intercalation depth is shallow.
Rigidification: Replace ethyl chain with a piperazine ring.
Effect: Reduces entropic penalty upon binding; common in antimalarial drugs (e.g., piperaquine).
4.3 Vector C: The Amine Head (Solubility & pKa)
Dimethylamine:
. Increases basicity and lipophilicity; improves cell membrane permeability.
Guanidine: Replaces amine with guanidine. Creates a "super-cation" for enhanced DNA affinity (similar to netropsin).
4.4 Visualization: SAR Map
Caption: Structure-Activity Relationship (SAR) map highlighting three vectors for optimization: Redox modulation (Red), Linker geometry (Green), and Cationic head (Yellow).
Biological Evaluation & Protocols
5.1 In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
against cancer cell lines (e.g., HeLa, MCF-7).
Protocol:
Seed cells (
/well) in 96-well plates.
Treat with graded concentrations of the analog (0.1
M – 100 M) for 48h.
Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.
Read: Absorbance at 570 nm.
Expected Result: Nitro-containing analogs should show higher potency (
M) due to ROS generation compared to 5-amino analogs.[1]
5.2 DNA Binding Affinity (UV-Vis Titration)
Objective: Confirm intercalation mechanism.
Protocol:
Prepare a fixed concentration of drug (20
M) in Tris-HCl buffer.
Titrate with increasing concentrations of Ct-DNA (0 – 100
A Technical Guide to the Solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications
An in-depth technical guide or whitepaper on the core. Abstract The solubility of a compound is a critical physicochemical parameter that dictates its utility and progression throughout the drug discovery pipeline.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide or whitepaper on the core.
Abstract
The solubility of a compound is a critical physicochemical parameter that dictates its utility and progression throughout the drug discovery pipeline. For novel heterocyclic compounds such as 2-(5-Nitroquinolin-8-yl)ethan-1-amine, understanding its solubility in dimethyl sulfoxide (DMSO) is the first step toward reliable in vitro screening and data generation. DMSO's unique ability to dissolve a wide array of both polar and nonpolar molecules has established it as the universal solvent for creating high-concentration stock solutions in high-throughput screening (HTS) campaigns.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine in DMSO. While specific quantitative data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on its molecular structure and outlines gold-standard experimental protocols for its empirical determination. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, self-validating experimental workflows essential for generating high-quality, reproducible data.
Foundational Concepts: Compound, Solvent, and Solubility
The Central Role of Solubility in Preclinical Research
A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Solubility, defined as the maximum amount of a solute that can dissolve in a given volume of a solvent, is paramount.[3] Poor solubility can lead to a cascade of negative consequences, including:
Underestimation of Potency: Inaccurate concentration in biological assays leads to unreliable IC50 or EC50 values.
Poor Bioavailability: Limited dissolution in the gastrointestinal tract can severely hamper oral absorption.[4]
Increased Development Costs: Overcoming solubility issues at later stages requires significant formulation and development efforts.[4]
Therefore, the accurate assessment of solubility in relevant solvents is not merely a procedural step but a foundational pillar of successful drug discovery.
Dimethyl Sulfoxide (DMSO): The Cornerstone of In Vitro Screening
DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent that has become indispensable in research laboratories.[5] Its widespread use is attributed to a unique combination of properties that make it ideal for preparing and storing compound libraries.[1][2]
Table 1: Key Physicochemical Properties of Dimethyl Sulfoxide (DMSO)
Allows for easy visual inspection of solutions for precipitation.[1]
Density
1.1004 g/cm³
Important for accurate volume and mass conversions.[1]
Boiling Point
189 °C (372 °F)
Low volatility at room temperature prevents concentration changes due to evaporation.[1]
Melting Point
19 °C (66 °F)
May solidify at or just below room temperature.[1]
Solvent Type
Polar Aprotic
Effectively dissolves a vast range of polar and nonpolar compounds.[1][2]
Miscibility
Miscible with water and a wide range of organic solvents.
Crucial for diluting DMSO stock solutions into aqueous assay buffers.[1]
Its ability to dissolve compounds that are poorly soluble in water allows researchers to create high-concentration stock solutions (often 10-100 mM), which are then serially diluted for biological testing.[1][6]
Profile of 2-(5-Nitroquinolin-8-yl)ethan-1-amine
2-(5-Nitroquinolin-8-yl)ethan-1-amine (CAS No. 1306605-86-6) is a heterocyclic compound featuring a quinoline core.[7] Its structure suggests a complex interplay of physicochemical characteristics that will influence its solubility:
Quinoline Ring System: A large, aromatic, and relatively nonpolar scaffold.
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.
Ethanamine Side Chain (-CH₂CH₂NH₂): A flexible, basic, and polar functional group capable of hydrogen bonding.
Based on the principle of "like dissolves like," the presence of polar functional groups suggests that 2-(5-Nitroquinolin-8-yl)ethan-1-amine should exhibit favorable solubility in a polar solvent like DMSO.[8] The large aromatic system may limit its aqueous solubility, but the polar groups are expected to interact favorably with the sulfoxide group of DMSO. For comparison, the related compound 8-hydroxyquinoline is soluble in DMSO up to 100 mM. The addition of the nitro and ethanamine groups will modulate this intrinsic solubility.
The Theory in Practice: Predicting and Defining Solubility
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, solubility is not a single value but is typically characterized in two distinct ways: kinetic and thermodynamic.[3][9] Understanding the difference is crucial for designing experiments and interpreting data correctly.
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[10] This process is fast and amenable to high-throughput methods, making it highly relevant for early-stage discovery to flag potential issues.[4] However, it often overestimates the true equilibrium solubility because it may reflect the solubility of a higher-energy, amorphous state.[11]
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent after a prolonged incubation period (typically >24 hours).[4][11] This measurement is lower-throughput but provides the definitive solubility value, which is critical for formulation development and late-stage preclinical studies.[9]
Caption: Experimental workflow for determining compound solubility in DMSO.
Protocol: Thermodynamic Solubility in DMSO via Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the gold standard.
Materials and Equipment:
2-(5-Nitroquinolin-8-yl)ethan-1-amine (solid)
Anhydrous DMSO (high purity)
Calibrated analytical balance
2 mL microcentrifuge tubes or glass vials
Vortex mixer
Thermomixer or orbital shaker set to room temperature (e.g., 25 °C)
High-speed centrifuge
Calibrated micropipettes
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Procedure:
Preparation of a Supersaturated Solution:
Accurately weigh approximately 5-10 mg of the compound into a pre-weighed microcentrifuge tube.
[12] * Add a small, precise volume of DMSO (e.g., 200 µL) to the tube. This should create a slurry with excess solid.
[12] * Vigorously vortex the mixture for 2-3 minutes to ensure the compound is well-dispersed.
[12]
Equilibration:
Place the sealed tube in a shaker or thermomixer set to a constant temperature (e.g., 25 °C).
Agitate the slurry for 24 to 48 hours to ensure the solution has reached thermodynamic equilibrium. [4][12]The presence of undissolved solid throughout this period is essential for a valid measurement.
Separation of Undissolved Solid:
Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet all undissolved material.
[12] * Self-Validation Check: After centrifugation, a clear supernatant and a distinct solid pellet should be visible.
Sample Preparation for Quantification:
Carefully collect a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.
Perform a large, accurate serial dilution of the supernatant using a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical instrument. For example, a 1:1000 dilution.
Quantification:
Prepare a set of calibration standards of the compound in the same dilution solvent.
Analyze the diluted sample and calibration standards using a validated HPLC or UV-Vis method.
Calculate the concentration of the diluted sample from the calibration curve.
Back-calculate the original concentration in the DMSO supernatant by multiplying by the dilution factor. This final value is the thermodynamic solubility.
[12]
Data Presentation and Interpretation
Accurate and clear reporting of solubility data is essential for its application in research decision-making.
Template for Reporting Solubility Data
Quantitative data should always be presented in a structured format. The following table serves as a template for reporting the experimentally determined solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine.
Table 2: Illustrative Solubility Data for 2-(5-Nitroquinolin-8-yl)ethan-1-amine
Parameter
Value
Unit
Method
Temperature (°C)
Observations
Thermodynamic Solubility
[Experimental Value]
mg/mL
Shake-Flask / HPLC
25
Clear, colorless solution. Solid pellet observed after equilibration.
Thermodynamic Solubility
[Calculated Value]
mM
Shake-Flask / HPLC
25
Converted from mg/mL using molecular weight.
Kinetic Solubility (pH 7.4)
[Experimental Value]
µM
Turbidimetry
25
Precipitation observed above this concentration.
Stock Solution Stability
Soluble up to [Value]
mM
Visual Inspection
25
No precipitation observed after 24h at the specified concentration.
Interpreting the Results
High Solubility (>100 mM in DMSO): The compound is highly soluble and poses no challenges for the preparation of concentrated stock solutions for in vitro screening.
Moderate Solubility (10-100 mM in DMSO): The compound is generally suitable for most screening campaigns. Care should be taken when preparing the highest concentration stocks.
[13]* Low Solubility (<10 mM in DMSO): This may present a challenge for HTS where high stock concentrations are required. [13]It could be an early flag for broader solubility issues that may affect aqueous solubility and subsequent bioavailability. In such cases, repeating the solubility test with gentle warming or considering alternative solvents might be necessary, though DMSO remains the standard.
Conclusion
While publicly available quantitative data on the solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine in DMSO is scarce, a qualitative assessment based on its chemical structure predicts favorable solubility. This technical guide provides the necessary theoretical background and robust, validated experimental protocols to empower researchers to determine this critical parameter empirically. By distinguishing between kinetic and thermodynamic solubility and employing the gold-standard shake-flask method, scientists can generate reliable data essential for the confident progression of this compound in the drug discovery process. Accurate solubility determination in DMSO is the foundational step that ensures the integrity of all subsequent in vitro biological data.
References
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews.
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 12, 2026, from [Link].
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 12, 2026, from [Link].
Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 12, 2026, from [Link].
Di Pietro, O., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved February 12, 2026, from [Link].
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved February 12, 2026, from [Link].
Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 12, 2026, from [Link].
Kerns, E. H. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved February 12, 2026, from [Link].
Shcherbina, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved February 12, 2026, from [Link].
Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. Retrieved February 12, 2026, from [Link].
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved February 12, 2026, from [Link].
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved February 12, 2026, from [Link].
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved February 12, 2026, from [Link].
ChemSrc. (2025, September 11). 2-(5-Nitroquinolin-8-yl)ethan-1-amine. Retrieved February 12, 2026, from [Link].
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved February 12, 2026, from [Link].
Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 12, 2026, from [Link].
PubChem. (n.d.). 5-Nitroquinoline. Retrieved February 12, 2026, from [Link].
Gróf, I., et al. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PMC. Retrieved February 12, 2026, from [Link].
Application Notes & Protocols: Synthesis of Bioactive Schiff Bases from Quinoline Precursors
Abstract: This technical guide provides comprehensive protocols for the synthesis, purification, and characterization of Schiff bases derived from the versatile 8-aminoquinoline scaffold. Recognizing the significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides comprehensive protocols for the synthesis, purification, and characterization of Schiff bases derived from the versatile 8-aminoquinoline scaffold. Recognizing the significant interest in nitro-substituted quinolines for drug discovery, this document also details a robust, two-step methodology for the regioselective C5-nitration of the 8-aminoquinoline core via an amide-directed pathway. These protocols are designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering a practical route to a class of compounds with broad therapeutic potential.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives are known to exhibit antimalarial, anticancer, antibacterial, and antifungal properties.[1] Schiff bases (or imines), characterized by a carbon-nitrogen double bond (azomethine group), are formed by the condensation of a primary amine with an aldehyde or ketone.[1][2] The combination of these two pharmacophores—the quinoline core and the azomethine linkage—has produced Schiff base ligands and metal complexes of significant interest for their therapeutic potential, including applications as enzyme inhibitors and antimicrobial agents.[2][3]
This guide focuses on the practical synthesis of Schiff bases starting from the readily available and economical precursor, 8-aminoquinoline. We will first detail the direct condensation method to form the Schiff base and then address the synthesis of high-value 5-nitro-substituted analogues through a reliable, amide-directed nitration strategy.
PART 1: Synthesis of Schiff Bases from 8-Aminoquinoline
The foundational reaction is the acid-catalyzed condensation of 8-aminoquinoline with a selected aldehyde or ketone. The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the stable imine product.[2]
Reaction Scheme: General Synthesis
Caption: General reaction for Schiff base synthesis.
Experimental Protocol 1: Synthesis of (E)-N-(4-methoxybenzylidene)quinolin-8-amine
This protocol details the synthesis using p-anisaldehyde as an example. The same procedure can be adapted for other aromatic aldehydes.
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity (mmol)
Quantity (mass/vol)
Supplier
8-Aminoquinoline
144.18
10
1.44 g
Sigma-Aldrich
p-Anisaldehyde (4-methoxybenzaldehyde)
136.15
10
1.36 g (1.21 mL)
Sigma-Aldrich
Absolute Ethanol
46.07
-
50 mL
Fisher Scientific
Glacial Acetic Acid
60.05
-
3-4 drops
Fisher Scientific
Procedure:
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.44 g (10 mmol) of 8-aminoquinoline in 25 mL of absolute ethanol. Stir until fully dissolved.
Aldehyde Addition: To this solution, add 1.36 g (10 mmol) of p-anisaldehyde dissolved in 25 mL of absolute ethanol.
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, significantly increasing the reaction rate.[4]
Reaction Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
Product Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form. Further cooling in an ice bath for 30 minutes can enhance precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials. Dry the product in a vacuum oven at 50°C to a constant weight. A yellow crystalline solid is typically obtained.
PART 2: Purification and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base.
Protocol 2.1: Recrystallization
If the product's purity is insufficient (as determined by TLC or melting point), recrystallization is recommended. Ethanol is a suitable solvent for this class of compounds.
Dissolve the crude product in a minimum amount of hot ethanol.
Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.
Further cool in an ice bath to maximize yield.
Collect the purified crystals by vacuum filtration and dry as described previously.
Protocol 2.2: Spectroscopic Characterization
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
The most critical evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the azomethine (C=N) group and the disappearance of the carbonyl (C=O) and primary amine (N-H) stretches.
Expected Peaks:
ν(C=N) Imine Stretch: A strong band typically appears in the 1600-1640 cm⁻¹ region.[1]
Disappearance of ν(C=O): The strong carbonyl stretch from the aldehyde (approx. 1700 cm⁻¹) should be absent.
Disappearance of ν(N-H): The characteristic primary amine stretches from 8-aminoquinoline (approx. 3300-3400 cm⁻¹) should be absent.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR:
Azomethine Proton (-N=CH-): A characteristic singlet appears in the δ 8.0-9.0 ppm range, providing clear evidence of imine formation.[5]
Aromatic Protons: The complex multiplet signals for the quinoline and aldehyde aromatic rings will be present, typically between δ 6.5-9.0 ppm .
¹³C NMR:
Azomethine Carbon (-N=CH-): The imine carbon signal will appear downfield, typically in the δ 150-165 ppm range.
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI-MS) is commonly used. The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target Schiff base.[6]
PART 3: Synthesis of 5-Nitro-Substituted Analogues
Direct nitration of the synthesized Schiff base or the 8-aminoquinoline precursor is often problematic, leading to a mixture of products and potential degradation of the imine bond under harsh acidic conditions. A more controlled and reliable method involves protecting the amine as a robust amide, which then acts as a directing group for regioselective C5-nitration.[7][8]
Workflow for 5-Nitro-Substituted Derivatives
Caption: Amide-directed C5-nitration workflow.
Protocol 3.1: Synthesis of N-(quinolin-8-yl)acetamide (Amine Protection)
Dissolve 8-aminoquinoline (10 mmol) in 30 mL of dichloromethane in a 100 mL flask.
Allow the reaction to warm to room temperature and stir for 2-3 hours.
Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amide, which can be purified by recrystallization from ethanol/water.
Protocol 3.2: C5-Nitration of N-(quinolin-8-yl)acetamide
This protocol is adapted from modern visible-light photocatalysis methods, which offer milder conditions than traditional nitrating agents.[8]
Materials & Reagents:
Reagent/Material
M.W. ( g/mol )
Quantity (mmol)
Quantity (mass)
Notes
N-(quinolin-8-yl)acetamide
186.21
0.2
37.2 mg
From Protocol 3.1
Cu(NO₃)₂·3H₂O
241.60
0.3 (1.5 eq.)
72.5 mg
Nitro Source
K₂S₂O₈
270.32
0.5 (2.5 eq.)
135.2 mg
Oxidant
Acid Red 94 (Rose Bengal)
1017.64
0.01 (5 mol%)
10.2 mg
Photosensitizer
1,2-Dichloroethane (DCE)
98.96
-
1.5 mL
Solvent
Procedure:
To a 10 mL reaction tube, add N-(quinolin-8-yl)acetamide (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol), K₂S₂O₈ (0.5 mmol), and Acid Red 94 (0.01 mmol).
Add 1.5 mL of DCE to the tube.
Stir the resulting mixture under the irradiation of a commercial 26W household light bulb at room temperature for 10 hours. The reaction should be open to the air.
Upon completion, the product can often be isolated by filtration or by evaporating the solvent and purifying the residue via column chromatography (silica gel, hexane/ethyl acetate gradient).
The final product is N-(5-nitroquinolin-8-yl)acetamide .[9] This compound can be used in further syntheses or the amide can be hydrolyzed under acidic conditions to yield 5-nitro-8-aminoquinoline , a versatile precursor for other Schiff bases.
References
Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions. RSC Advances. 2016;6(92). Available from: [Link]
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules. 2019;24(19):3541. Available from: [Link]
Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Journal of the Chemical Society of Pakistan. 1993. Available from: [Link]
Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. 2020. Available from: [Link]
Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry. 2017;10(5):635. Available from: [Link]
8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon. 2024;10(15):e35591. Available from: [Link]
Synthesis and properties of some transition metal complexes of Schiff base derived from the condensation of 2,6-pyridinedicarboxaldehyde and 8-aminoquinoline. ResearchGate. 2015. Available from: [Link]
8-Aminoquinoline. Wikipedia. 2023. Available from: [Link]
C5–H nitration of 8-aminoquinolines with TBN. ResearchGate. 2019. Available from: [Link]
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganics. 2022;10(11):201. Available from: [Link]
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry. 2018;16(43):8351-8355. Available from: [Link]
Application Note: Strategies and Protocols for Peptide Coupling to 2-(5-Nitroquinolin-8-yl)ethan-1-amine
Abstract This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing peptide coupling reactions with 2-(5-nitroquinolin-8-yl)ethan-1-amine....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing peptide coupling reactions with 2-(5-nitroquinolin-8-yl)ethan-1-amine. This amine presents significant synthetic challenges due to a combination of steric hindrance from the bulky quinoline moiety and reduced nucleophilicity caused by the strongly electron-withdrawing 5-nitro group. We will dissect these challenges, provide a rationale for selecting optimal coupling reagents, and present detailed, field-proven protocols to achieve high-yield and high-purity amide bond formation. This guide emphasizes the causality behind experimental choices and includes methodologies for reaction monitoring and troubleshooting to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Challenge of 2-(5-Nitroquinolin-8-yl)ethan-1-amine
2-(5-Nitroquinolin-8-yl)ethan-1-amine is a valuable building block in medicinal chemistry and chemical biology, often incorporated as a fluorescent probe or a key pharmacophore. However, its unique structure poses considerable difficulties for standard peptide coupling protocols. The successful incorporation of this moiety requires a carefully considered approach that addresses two primary obstacles:
Electronic Deactivation: The nitro group at the 5-position of the quinoline ring is a powerful electron-withdrawing group. This effect is transmitted through the aromatic system, significantly reducing the electron density on the primary amine of the ethanamine side chain. This lowered nucleophilicity makes the amine a poor partner in standard amide bond formation reactions, leading to slow reaction rates and low conversion.
Steric Hindrance: The peri-relationship between the ethanamine side chain at the 8-position and the rest of the bicyclic quinoline structure creates significant steric bulk around the nucleophilic amine. This physically impedes the approach of the activated carboxylic acid, further hindering the coupling reaction.
Conventional coupling reagents, such as carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often inefficient for overcoming these combined challenges, resulting in low yields and the formation of byproducts.[1][2] Therefore, the use of highly active, modern coupling reagents is paramount for success.
Selecting the Optimal Coupling Reagent and Additives
The key to a successful coupling with a hindered and deactivated amine is the generation of a highly reactive activated ester intermediate that can be rapidly intercepted by the weakly nucleophilic amine.[3] Modern onium-type coupling reagents are exceptionally well-suited for this purpose.[4]
Rationale for Reagent Selection
Onium Salts (Phosphonium and Aminium/Uronium): These reagents are widely accepted for their high reactivity, fast reaction times, and low propensity for side reactions, especially with sterically hindered amino acids.[4]
Aminium/Uronium Salts (HATU, HCTU, COMU): These reagents generate highly reactive OAt- or Oxyma-based active esters.[4]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety. The pyridine nitrogen in the HOAt group provides anchimeric assistance, accelerating the coupling reaction and effectively suppressing racemization.[4]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate).[5] It offers reactivity comparable or superior to HATU but with a significantly improved safety profile, as Oxyma-based reagents are not explosive like their HOBt/HOAt-based counterparts.[5][6] Its byproducts are also water-soluble, simplifying purification.[5]
Phosphonium Salts (PyBOP, PyAOP):
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a classic, highly efficient phosphonium salt.[4]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium analogue of HATU and is particularly effective for coupling N-methylated or other sterically demanding amino acids.[7]
The Role of the Base
A tertiary amine base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is the standard choice for most coupling reactions.
Hindered Pyridines (2,4,6-Collidine): In cases where racemization is a significant concern, weaker, more hindered bases like collidine can be advantageous.[8]
The following table summarizes the recommended reagents for this challenging coupling.
Reagent Class
Specific Reagent
Activated Intermediate
Key Advantages
Considerations
Aminium (Uronium)
COMU
Oxyma Ester
Excellent reactivity, high safety profile, water-soluble byproducts.[5]
Relatively newer reagent.
Aminium (Uronium)
HATU
OAt Ester
Extremely high reactivity, excellent racemization suppression.[4]
HOAt is potentially explosive.
Phosphonium
PyAOP
OAt Ester
Very effective for sterically hindered couplings, especially N-methyl amino acids.[7]
Generally insufficient for this substrate without additives. Requires an additive like OxymaPure for acceptable performance.
Experimental Protocols
The following protocols are designed for a standard solution-phase coupling reaction. All operations should be performed in an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Workflow Overview
Caption: General workflow for peptide coupling.
Protocol A: High-Efficiency Coupling using COMU
This protocol is highly recommended due to its excellent balance of reactivity and safety.[5]
Materials:
N-protected amino acid or peptide-acid (1.0 eq)
COMU (1.1 eq)
2-(5-Nitroquinolin-8-yl)ethan-1-amine (1.0 eq)
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
Anhydrous Dimethylformamide (DMF)
Procedure:
In a dry round-bottom flask under an Argon atmosphere, dissolve the N-protected amino acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (to achieve a concentration of ~0.1 M).
Cool the solution to 0 °C using an ice bath.
Add DIPEA (2.2 eq) dropwise to the solution. Stir for 10 minutes at 0 °C to allow for the formation of the activated Oxyma ester.
In a separate flask, dissolve 2-(5-nitroquinolin-8-yl)ethan-1-amine (1.0 eq) in a minimum amount of anhydrous DMF.
Add the amine solution to the activated acid solution dropwise at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
Monitor the reaction progress by HPLC or LC-MS until the limiting reagent is consumed.[9]
Upon completion, quench the reaction with water and perform a standard aqueous workup (e.g., extraction with Ethyl Acetate or Dichloromethane, followed by washes with dilute acid, saturated sodium bicarbonate, and brine).
Purify the crude product by column chromatography.
Protocol B: Robust Coupling using PyAOP
This protocol is an excellent alternative, particularly if COMU is unavailable, and is known for its efficacy in difficult couplings.[7]
Materials:
N-protected amino acid or peptide-acid (1.0 eq)
PyAOP (1.1 eq)
2-(5-Nitroquinolin-8-yl)ethan-1-amine (1.0 eq)
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
Procedure:
In a dry round-bottom flask under an Argon atmosphere, dissolve the N-protected amino acid (1.0 eq) and PyAOP (1.1 eq) in anhydrous NMP or DMF (~0.1 M).
Add DIPEA (2.2 eq) dropwise to the solution at room temperature. Stir for 5 minutes.
Add a solution of 2-(5-nitroquinolin-8-yl)ethan-1-amine (1.0 eq) in a minimum amount of the same solvent.
Stir the reaction at room temperature for 6-24 hours.
Monitor the reaction progress by HPLC or LC-MS.[9]
Perform workup and purification as described in Protocol A.
Parameter
Protocol A (COMU)
Protocol B (PyAOP)
Coupling Reagent
COMU
PyAOP
Equivalents (Reagent)
1.1
1.1
Base
DIPEA
DIPEA
Equivalents (Base)
2.2
2.2
Solvent
Anhydrous DMF
Anhydrous NMP or DMF
Temperature
0 °C to RT
RT
Typical Time
4-24 h
6-24 h
Reaction Monitoring and Analysis
Proper analytical monitoring is crucial to determine reaction completion, minimize side product formation, and optimize conditions.
Disappearance of the peak for the limiting starting material (e.g., the carboxylic acid) and the appearance of a new product peak with a different retention time.
LC-MS
Product confirmation and impurity identification.
Confirmation of the desired product by its molecular weight. Identification of potential side products (e.g., unreacted starting materials, byproducts from the coupling reagent).
Kaiser Test
Qualitative test for free primary amines (Solid Phase).[10]
If the coupling is performed on a resin-bound acid, a negative Kaiser test (beads remain yellow) indicates complete consumption of the free amine on the resin. Not directly applicable for this specific amine in solution.
Troubleshooting Guide
Incomplete or slow coupling reactions are common with challenging substrates. The following decision tree provides a logical framework for troubleshooting.
Caption: Troubleshooting decision tree for incomplete coupling.
Conclusion
The successful peptide coupling of 2-(5-nitroquinolin-8-yl)ethan-1-amine is a challenging but achievable transformation. Success hinges on acknowledging the inherent difficulties of steric hindrance and electronic deactivation and selecting a sufficiently powerful coupling reagent. Third-generation onium salts, particularly COMU, offer a superior combination of reactivity, safety, and efficiency. By employing the robust protocols, diligent reaction monitoring, and logical troubleshooting steps outlined in this guide, researchers can confidently incorporate this valuable building block into their target molecules.
References
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?.
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2460-2465.
Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.
Ananda, K., & Vasanthakumar, G.-R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 1-7.
Application Note: Synthesis and Derivatization of 5-Nitroquinoline Antimicrobial Scaffolds
Executive Summary The 5-nitroquinoline scaffold, particularly its 8-hydroxy derivative (Nitroxoline), has experienced a renaissance in drug discovery. Long established as a urinary antiseptic, recent studies have revalid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-nitroquinoline scaffold, particularly its 8-hydroxy derivative (Nitroxoline), has experienced a renaissance in drug discovery. Long established as a urinary antiseptic, recent studies have revalidated this pharmacophore as a potent weapon against multidrug-resistant (MDR) pathogens and biofilm-forming bacteria (e.g., Pseudomonas aeruginosa).
Unlike traditional antibiotics that target a single enzyme, 5-nitroquinoline derivatives often employ a multi-targeted mechanism :
Metal Chelation: The 8-hydroxy and N-1 atoms form a bidentate ligand that sequesters critical divalent cations (
, , ), disrupting bacterial metalloenzymes.
Biofilm Disruption: The scaffold penetrates the extracellular polymeric substance (EPS), chelating the iron/zinc "glue" that stabilizes the biofilm matrix.
Oxidative Stress: The 5-nitro group (
) serves as an electron acceptor, potentially generating reactive nitrogen/oxygen species (RNS/ROS) within the bacterial cytoplasm.
This guide details the high-purity synthesis of the core 5-nitro-8-hydroxyquinoline scaffold, strategies for C-7 derivatization (Mannich bases), and protocols for validating antimicrobial efficacy.
Pharmacophore & Retrosynthetic Strategy
The critical challenge in synthesizing 5-nitroquinolines is regioselectivity . Direct nitration of quinoline yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:[1]1) due to the equivalent electronic deactivation of the benzene ring positions. However, starting with 8-hydroxyquinoline directs the electrophilic substitution primarily to the C-5 position (para to the hydroxyl) and secondarily to C-7 (ortho).
Strategic Workflow (DOT Visualization)
Figure 1: Synthetic pathways for 5-nitroquinoline scaffolds. The two-step nitrosation-oxidation route is preferred over direct nitration to minimize dinitro impurities.
Protocol A: Synthesis of 5-Nitro-8-Hydroxyquinoline
Objective: Synthesize the core scaffold with <0.1% contamination of the genotoxic 5,7-dinitro impurity.
Rationale
While direct nitration is faster, it is exothermic and prone to "runaway" nitration at the C-7 position. This protocol uses a two-step nitrosation-oxidation sequence, which offers superior regiocontrol.
Materials
8-Hydroxyquinoline (CAS: 148-24-3)
Sodium Nitrite (
)
Hydrochloric Acid (37%)
Nitric Acid (65%)
Solvents: Ethanol, DMF (for recrystallization)
Step-by-Step Methodology
Step 1: Nitrosation (Formation of 5-Nitroso Intermediate)
Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 14.5 g (0.1 mol) of 8-hydroxyquinoline in 30 mL of concentrated HCl and 30 mL of distilled water. Cool the solution to 0–5°C using an ice-salt bath.
Addition: Dissolve 8.0 g (0.116 mol) of
in 20 mL of water. Add this solution dropwise to the reaction flask over 30 minutes.
Critical Control Point: Maintain internal temperature <5°C. Rapid addition causes tar formation.
Precipitation: Stir for 1 hour at 0°C. A yellow-orange precipitate (5-nitroso-8-hydroxyquinoline hydrochloride) will form.
Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and air dry.
Step 2: Oxidation to 5-Nitro
Preparation: In a clean flask, prepare a mixture of HNO3 (65%, 20 mL) and water (20 mL). Cool to 15°C .
Oxidation: Slowly add the dried 5-nitroso intermediate to the acid mixture in small portions.
Reaction: Stir at 15–20°C for 2 hours. Do not exceed 25°C, or the 7-nitro impurity will form.
Quenching: Pour the reaction mixture into 200 g of crushed ice. Neutralize to pH 5–6 using 10% NaOH solution (or sodium acetate) to precipitate the free base.
Purification: Filter the crude yellow solid. Recrystallize from DMF/Ethanol (1:1) to obtain bright yellow needles.
Yield: 75–85%
Melting Point: 178–180°C
Protocol B: C-7 Derivatization (Mannich Reaction)
Objective: Enhance lipophilicity and target specificity by introducing amine side chains at the C-7 position.
Rationale
The C-7 position is the most nucleophilic site remaining on the 5-nitro-8-hydroxyquinoline ring. Introducing a secondary amine here (e.g., morpholine, piperazine) can improve cell membrane permeability and create additional binding interactions with bacterial DNA gyrase.
Reaction Scheme
Methodology
Setup: In a 100 mL round-bottom flask, dissolve 1.9 g (10 mmol) of 5-nitro-8-hydroxyquinoline (from Protocol A) in 30 mL of absolute ethanol.
Reagents: Add 12 mmol of the secondary amine (e.g., Morpholine, 1.05 mL) followed by 15 mmol of Formaldehyde (37% aq. solution, 1.2 mL).
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM:MeOH 95:5).
Workup: Cool to room temperature. The Mannich base often precipitates upon cooling. If not, concentrate the solvent to half volume and cool overnight at 4°C.
Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.
Growth: Grow bacteria in Tryptic Soy Broth (TSB) + 1% glucose (to promote biofilm) in 96-well plates with varying drug concentrations.
Incubation: 24 hours at 37°C (static).
Staining:
Discard supernatant and wash wells gently with PBS (x2).
Fix with methanol (15 mins).
Stain with 0.1% Crystal Violet (15 mins).
Wash with water and air dry.
Quantification: Solubilize the dye with 30% acetic acid and measure Absorbance at 590 nm.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Impurity: 5,7-Dinitro
Reaction temperature >25°C during oxidation.
Maintain strict T < 20°C. Add oxidant slower.
Low Yield (Mannich)
Reversibility of reaction.
Use excess amine/formaldehyde. Ensure anhydrous ethanol is used.
Precipitation in MIC
Compound insolubility in aqueous broth.
Use Cyclodextrin as a solubilizing agent or test in DMSO <2%.
Tar Formation
Rapid addition of nitrite/acid.
Slow down addition rates. Ensure efficient stirring.
References
Sobke, A., et al. (2012).[3] "The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc."[3][4] Antimicrobial Agents and Chemotherapy.[3] Link
Pelletier, C., et al. (1995). "Determination of 5-nitro-8-hydroxyquinoline and its metabolites in urine by high-performance liquid chromatography." Journal of Chromatography B. Link
Cherdtrakulkiat, R., et al. (2016). "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[5] Biochemistry and Biophysics Reports. Link
Ortega, A., et al. (2022).[6] "Improved Process for Producing Nitroxoline." European Patent Office EP4015505A1.[6] Link
HPLC purification methods for nitroquinoline amine derivatives
Application Note: High-Performance Liquid Chromatography Purification Strategies for Nitroquinoline Amine Derivatives Abstract Nitroquinoline amine derivatives are critical intermediates in the synthesis of antimalarial...
Abstract
Nitroquinoline amine derivatives are critical intermediates in the synthesis of antimalarial drugs, antitumor agents, and organic optoelectronic materials. Their purification presents a dual challenge: the basicity of the amine moiety often leads to severe peak tailing due to silanol interactions, while the nitro group introduces solubility constraints and potential for on-column degradation. This guide outlines a robust, scalable HPLC protocol designed to maximize recovery and purity, leveraging modern stationary phase chemistries and pH-controlled mobile phases.
Understanding the molecular "personality" of nitroquinoline amines is the first step toward successful separation. These molecules are amphoteric but predominantly basic, with electron-withdrawing nitro groups that modulate the basicity of the quinoline ring nitrogen.
Table 1: Key Physicochemical Properties
Property
Value / Characteristic
Chromatographic Implication
pKa (Ring N)
~2.5 – 4.0 (lowered by nitro group)
Analyte is protonated at pH < 2. Retention shifts significantly between pH 3 and 7.
LogP
1.6 – 3.9 (Moderately Lipophilic)
Retains well on C18; requires high organic content for elution.
Solubility
Low in neutral water; High in DMSO, DMF, Acidified MeOH
Sample loading must use strong solvents (DMSO) or acidic diluents to prevent precipitation.
UV Max
254 nm (aromatic), 330–380 nm (nitro-conjugation)
Dual-wavelength monitoring allows specific detection of nitro-derivatives over non-nitro impurities.
Stability
Nitro group susceptible to reduction
Avoid active reducing agents in mobile phase; keep fractions cool and protected from light.
Analytical Method Development Strategy
The primary failure mode in purifying aminoquinolines is peak tailing , caused by the interaction of the protonated amine with residual acidic silanols on the silica support. To mitigate this, we employ a "pH-Switch" strategy.
Core Protocol: Column & Mobile Phase Selection
Option A: Low pH (Kinetic Control)
Mechanism: Protonate the silanols (suppressing their ionization) and the analyte.
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
Pros: High loading capacity (neutral analyte), MS compatible.
Cons: Silica dissolution risk if wrong column is used.
Visualization: Method Development Decision Tree
Caption: Decision logic for selecting mobile phase pH based on analyte solubility and peak symmetry requirements.
Preparative Purification Protocol
Objective: Isolate >50 mg of 4-amino-3-nitroquinoline with >98% purity.
Step 1: Sample Preparation (The "Sandwich" Injection)
Nitroquinoline amines often precipitate when a DMSO stock solution hits an aqueous mobile phase. Use the "Sandwich" technique to prevent column head blockage.
Dissolve crude solid in DMSO (max concentration ~100 mg/mL).
Filter through a 0.45 µm PTFE filter (Nylon may bind nitro-compounds).
Injection Sequence:
Draw 200 µL Mobile Phase A (Weak solvent).
Draw Sample Loop Volume (e.g., 1 mL Sample).
Draw 200 µL Mobile Phase A.
Result: The sample is bracketed by weak solvent, preventing immediate precipitation upon mixing with the flow stream.
Step 2: Gradient Scaling
Do not use a linear scale-up. Use a Focused Gradient to reduce run time and solvent use.
Run a scouting gradient (5% to 95% B over 20 min) on analytical scale.
Identify the %B where the product elutes (e.g., 40% B).
Design Prep Gradient:
0-2 min: 5% B (Equilibration)
2-3 min: Ramp to 30% B (10% below elution point)
3-15 min: Shallow ramp from 30% to 50% B (The "Focus" zone)
15-17 min: Flush at 95% B.
Visualization: Preparative Scale-Up Logic
Caption: Workflow for converting analytical scouting data into an optimized focused gradient for preparative isolation.
Troubleshooting & Optimization
Table 2: Common Issues and Remediation
Symptom
Probable Cause
Corrective Action
Peak Tailing (As > 1.5)
Silanol interaction
Add Modifier: Add 5 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Switch Column: Use a "Shielded" RP column (e.g., Agilent ZORBAX SB).
Fronting Peaks
Solubility overload
Diluent Mismatch: Ensure sample solvent is < 50% stronger than initial mobile phase. Dilute with water/acid if possible.
Split Peaks
pH Mismatch
Buffer Capacity: Increase buffer concentration from 10 mM to 25-50 mM. Ensure sample pH matches mobile phase.
Low Recovery
Irreversible adsorption
Passivation: Flush column with high concentration buffer or EDTA if metal chelation is suspected (quinolines can chelate metals).
Ghost Peaks
Carryover
Needle Wash: Use 50:50 MeOH/DMSO + 0.1% Formic Acid as needle wash. Nitroquinolines are sticky.
References
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Teledyne ISCO. (2012). RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN54. Retrieved from [Link]
PubChem. Compound Summary: 5-Nitroquinoline.[1] National Library of Medicine. Retrieved from [Link]
Technical Support Center: Enhancing the Aqueous Solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine
Prepared by: Senior Application Scientist, Formulations Division Welcome to the technical support center for 2-(5-Nitroquinolin-8-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development...
Welcome to the technical support center for 2-(5-Nitroquinolin-8-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to ensure the success of your experiments.
The core challenge with 2-(5-Nitroquinolin-8-yl)ethan-1-amine stems from its molecular structure: a hydrophobic nitroquinoline core combined with a basic ethylamine side chain. This duality means its solubility is intrinsically low in neutral aqueous media but can be manipulated. This guide will walk you through a systematic approach to enhance its solubility, explaining the scientific principles behind each method.
Q1: My 2-(5-Nitroquinolin-8-yl)ethan-1-amine powder is not dissolving in my standard PBS buffer (pH 7.4). What is happening and what is the first step I should take?
Answer:
This is the most common issue encountered and is expected due to the compound's chemical nature. The primary reason for its insolubility at neutral pH is the large, non-polar nitroquinoline ring system. The ethylamine side chain, being a weak base, is predominantly in its neutral, uncharged form at pH 7.4, which does not aid in water solubility.
The most direct and effective first step is to leverage the basicity of the amine group through pH adjustment .[][2] By lowering the pH of your buffer, you protonate the amine group (-NH₂) to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and, therefore, more soluble in water.[3][4][5]
Recommended Action:
Start by preparing a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0) and test the solubility. For many amine-containing compounds, a pH of 2 units below the pKa of the amine group is sufficient to achieve complete protonation and maximal solubility. While the specific pKa of this compound is not readily published, a typical alkyl amine pKa is around 9-10, so a buffer in the pH 4-5 range is an excellent starting point.
Q2: I've lowered the pH to 4.5, and while solubility has improved, I still can't reach the target concentration for my cell-based assay. What is my next best option?
Answer:
When pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent .[6][7] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[] This change in the dielectric constant of the medium makes it more favorable for the hydrophobic nitroquinoline moiety to dissolve.[8][9]
Commonly Used Co-solvents:
Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. Often used to prepare high-concentration stock solutions.
Ethanol: A less potent but often more biologically compatible option than DMSO.
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer commonly used in formulation development.[]
Propylene Glycol (PG): Another widely used, low-toxicity co-solvent.
Recommended Action:
First, prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your acidic aqueous buffer (e.g., pH 4.5 citrate buffer) to achieve the final desired concentration. It is critical to ensure the final concentration of the co-solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always run a vehicle control (buffer + co-solvent) in your experiments.
Q3: My experimental system is highly sensitive to organic solvents like DMSO. Are there any solvent-free methods to further increase solubility?
Answer:
Yes. For solvent-sensitive applications, the use of cyclodextrins is an excellent and widely adopted strategy.[10][11] Cyclodextrins are cyclic oligosaccharides with a truncated cone-like structure. They feature a hydrophilic outer surface and a hydrophobic inner cavity.[12][13]
The mechanism involves the formation of an "inclusion complex," where the hydrophobic nitroquinoline part of your molecule (the "guest") is encapsulated within the non-polar cavity of the cyclodextrin (the "host").[14][15][16] This complex effectively masks the hydrophobic portion of the drug, presenting a new, larger entity with a hydrophilic exterior that is readily soluble in water.[13]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has a favorable toxicity profile, making it a popular choice for in vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and used in several FDA-approved formulations.
Recommended Action:
Test the solubility of your compound in aqueous buffers containing increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v). The formation of the inclusion complex can dramatically increase the apparent water solubility of the compound.[17]
Q4: My compound dissolves in my chosen formulation but crashes out (precipitates) when I dilute it into my assay media. How can I prevent this?
Answer:
This is a common issue related to supersaturation and kinetic solubility. Your initial formulation (e.g., with low pH and co-solvents) achieves a high thermodynamic solubility. When you dilute this into a different aqueous environment (like neutral pH cell culture media), the thermodynamic solubility limit is much lower. The solution becomes supersaturated, and the compound precipitates to reach its new, lower equilibrium solubility.
To address this, you can add surfactants to your formulation. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap your poorly soluble compound, keeping it dispersed in the aqueous phase even after dilution and preventing precipitation.[8][19]
Commonly Used Surfactants:
Non-ionic surfactants: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic® series). These are generally preferred for biological applications due to lower toxicity.[20][21]
Anionic surfactants: Sodium dodecyl sulfate (SDS). Generally harsher and more likely to denature proteins, but useful in specific applications.[22]
Cationic surfactants: Cetyltrimethylammonium bromide (CTAB). Often used for specific interactions but can have higher toxicity.[18][22]
Zwitterionic surfactants: CHAPS, Cocamidopropyl betaine. These have both positive and negative charges.[21]
Recommended Action:
Incorporate a low concentration of a non-ionic surfactant like Tween® 80 (e.g., 0.1% v/v) into your final formulation before the final dilution step. This can help stabilize the supersaturated solution and prevent precipitation.
Data & Strategic Summary
The following table summarizes the primary strategies for enhancing the solubility of 2-(5-Nitroquinolin-8-yl)ethan-1-amine.
Strategy
Mechanism of Action
Typical Concentration
Pros
Cons
pH Adjustment
Protonates the basic amine group to form a more soluble salt.[2]
pH 2-5
Simple, effective, minimal excipients.[]
May not be compatible with physiological pH; risk of precipitation upon neutralization.[8]
Co-solvents
Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[][6]
1-20% (final assay <0.5%)
High solubilization capacity; ideal for stock solutions.[20]
Potential for cytotoxicity or assay interference; risk of precipitation upon dilution.
Cyclodextrins
Forms a guest-host inclusion complex, masking the hydrophobic moiety of the drug.[12][13][16]
1-20% w/v
Low toxicity; suitable for solvent-sensitive assays and in vivo use.[10]
Can be expensive; may alter drug-target binding kinetics.
Surfactants
Forms micelles that encapsulate the hydrophobic drug, increasing apparent solubility and preventing precipitation.[18][19]
> CMC (e.g., 0.01-1%)
Excellent for stabilizing supersaturated solutions; enhances wetting.
Potential for cell lysis or protein denaturation at high concentrations.
Visualized Workflows & Mechanisms
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting the appropriate solubility enhancement technique.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a guest compound.
Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
Buffer Preparation: Prepare a set of 50 mM buffers (e.g., citrate, acetate, phosphate) at various pH points: 7.0, 6.0, 5.0, 4.0, and 3.0.
Sample Preparation: In separate microcentrifuge tubes, add an excess amount of 2-(5-Nitroquinolin-8-yl)ethan-1-amine powder (e.g., 5 mg) to 1 mL of each buffer. Ensure the amount added is more than what is expected to dissolve.
Equilibration: Tightly cap the tubes and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
Quantification: Carefully remove a known volume of the clear supernatant. Dilute the supernatant in a suitable solvent (e.g., methanol or 0.1 M HCl) and measure the absorbance using a UV-Vis spectrophotometer at the compound's λmax.
Calculation: Use a pre-established calibration curve to determine the concentration of the dissolved compound in each buffer. Plot solubility (mg/mL or mM) versus pH.
Protocol 2: Preparation using Co-solvents (for a 10 mM Final Solution)
Stock Solution: Weigh an appropriate amount of the compound and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 200 mM). Ensure it is fully dissolved.
Intermediate Dilution (Optional): If necessary, perform an intermediate dilution of the stock solution in your chosen aqueous buffer (e.g., pH 4.5 citrate buffer).
Final Dilution: Add the required volume of the stock (or intermediate) solution to your final assay buffer to achieve 10 mM. For example, add 50 µL of the 200 mM DMSO stock to 950 µL of buffer. This results in a final DMSO concentration of 5%.
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the compound.
Protocol 3: Solubility Enhancement with HP-β-CD (Kneading Method)
Weigh Components: Weigh out the compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
Wetting: Place the HP-β-CD in a glass mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.[12]
Kneading: Gradually add the compound powder to the paste and knead thoroughly with a pestle for 30-45 minutes. The mixture should remain a consistent paste.
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
Final Product: The resulting dry powder is the inclusion complex. Test its solubility in your desired aqueous buffer following the steps in Protocol 1. This method often yields a solid material with enhanced dissolution properties.[11]
References
Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research Journal of Pharmacy and Technology.
Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
Wikipedia contributors. (2023). Cosolvent. Wikipedia.
Ghidini, E. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
Loftsson, T., et al. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
Shandong IRO Chelating Chemical Co., Ltd. (2022). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Xu, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
Madhavi, M. (2015). solubility enhancement and cosolvency. Slideshare.
Al-Subaie, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
Sharma, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
Big Bend Community College. (2020). Impact of pH on Solubility. YouTube.
Kao Chemicals. SURFACTANTS. Kao Chemicals.
Otzen, D. E. (2017). Surfactants: physicochemical interactions with biological macromolecules. PMC.
Expii. Effect of pH on Solubility — Overview & Examples. Expii.
AAT Bioquest. (2023). Does pH affect solubility?. AAT Bioquest.
preventing oxidation of 8-aminoethyl group in nitroquinolines
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stabilization of 8-Aminoethyl Side Chains in Nitroquinoline Scaffolds Executive Summary The oxidation of the 8-aminoethyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Stabilization of 8-Aminoethyl Side Chains in Nitroquinoline Scaffolds
Executive Summary
The oxidation of the 8-aminoethyl group in nitroquinolines is a multi-faceted stability challenge. Unlike simple aliphatic amines, the proximity of the nitroquinoline core —a known photosensitizer and electron-deficient system—accelerates oxidative degradation. This typically manifests as the conversion of the primary amine to an N-oxide, hydroxylamine, or imine, often accompanied by benzylic oxidation at the C8-ethyl linker.
This guide provides immediate troubleshooting steps, mechanistic insights, and validated protocols to arrest this oxidation.
Part 1: The Mechanistic Failure Mode
Q: Why is the 8-aminoethyl group unstable despite being a primary alkyl amine?
A: The instability arises from the intramolecular synergy between the nitroquinoline core and the pendant amine.
Photosensitization: Nitroquinolines (similar to 4-nitroquinoline-1-oxide) act as chromophores. Upon exposure to ambient light (UV/Vis), the nitro group undergoes excitation (
), generating Reactive Oxygen Species (ROS) like singlet oxygen () or superoxide radicals.
ROS Attack: The lone pair on the terminal amine is an electron-rich target for these ROS, leading to N-oxidation.
Benzylic Activation: The quinoline ring withdraws electron density, acidifying the benzylic protons (the
attached to the ring). Radical abstraction here leads to oxidative cleavage or ketone formation.
Q: What are the visual signs of degradation?
Color Change: Shift from pale yellow/cream to deep orange, red, or brown (indicative of quinoidal species or azo-coupling).
Solubility Change: Reduced solubility in non-polar solvents due to the formation of polar N-oxides or polymeric aggregates.
Part 2: Troubleshooting & Stabilization Strategies
Scenario 1: Long-Term Storage Instability
Issue: Compound degrades in the freezer over weeks.
Solution:Protonation (Salt Formation).
The free base amine has an available lone pair susceptible to oxidation. Converting it to a hydrochloride or hydrobromide salt locks this lone pair, rendering the nitrogen resistant to oxidative attack.
Form
Stability (4°C, Dark)
Solubility (Water)
Oxidation Risk
Free Base
Low (< 2 weeks)
Low
High (Lone pair available)
HCl Salt
High (> 6 months)
High
Negligible (Lone pair protonated)
TFA Salt
Moderate
High
Low (Hygroscopic risk)
Scenario 2: Degradation During Synthesis/Workup
Issue: Loss of product during column chromatography or solvent evaporation.
Solution:In-Situ Protection or "Acidic Workup".
Avoid Silica Gel: Silica is slightly acidic but can catalyze surface oxidation of amines. Use neutralized silica (pre-treated with 1% triethylamine) or switch to alumina .
Rotovap Precaution: Never evaporate to dryness at high heat (
) in air. Backfill with Nitrogen/Argon immediately.
Scenario 3: Photosensitivity
Issue: Sample darkens on the benchtop.
Solution:Strict Light Exclusion.
Nitroquinolines are photolabile. All handling must occur under amber light or in foil-wrapped vessels. Use amber borosilicate vials for storage.
Part 3: Validated Protocols
Protocol A: Conversion to the Stable Hydrochloride Salt
Use this for long-term storage of the final intermediate.
Dissolution: Dissolve 1.0 eq of the 8-aminoethyl nitroquinoline (free base) in a minimal amount of anhydrous Ethanol (EtOH) or Dichloromethane (DCM).
Acidification: Cool to 0°C. Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) under Argon.
Note: Avoid aqueous HCl to prevent hydrolysis of other sensitive groups.
Precipitation: The salt should precipitate immediately as a yellow/off-white solid. If not, add cold Diethyl Ether (
) to induce crystallization.
Isolation: Filter rapidly under Argon. Wash with cold
.
Drying: Dry under high vacuum (0.1 mbar) in the dark for 4 hours.
Result: The Boc-protected amine is stable to air and can be stored for months.
Part 4: Visualizing the Stabilization Logic
The following diagram illustrates the degradation pathway via ROS and the two primary intervention points (Salt Formation and N-Protection).
Figure 1: Mechanism of photo-oxidative degradation and stabilization pathways via protonation or carbamate protection.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Ascorbic Acid (Vitamin C) as an antioxidant during workup?A: Yes, but with caution. Ascorbic acid is effective at scavenging radicals, but it is acidic. Ensure your compound does not precipitate prematurely if you are maintaining a specific pH. A concentration of 0.1% w/v Ascorbic Acid in your aqueous workup buffer can significantly reduce oxidative losses.
Q: My compound turned red on the column. Is it ruined?A: The red color often indicates the formation of a charge-transfer complex or a trace amount of azo-impurity.
Flush the column with a more polar solvent (e.g., 10% MeOH in DCM) to elute everything.
Acidify a small aliquot. If the color persists, it is likely an impurity. If it disappears (turns pale), it might be a reversible acid-base chromophore effect.
Purify via recrystallization (EtOH/Ether) rather than a second column to minimize surface exposure.
Q: Does the position of the Nitro group matter?A: Yes. A nitro group at the 5- or 8-position (if the amine is on a linker) creates a strong "push-pull" electronic system across the rings, increasing the dipole moment and susceptibility to photo-excitation. 8-nitroquinolines are particularly prone to forming radical anions.
References
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. (Discusses the susceptibility of amines to oxidative conditions and the formation of nitro/nitroso derivatives).
Protection of Amino Groups in Synthesis. Chemistry LibreTexts. (Comprehensive guide on Boc, Cbz, and salt formation strategies to prevent amine oxidation).
Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. (Mechanisms of benzylic oxidation which are relevant to the ethyl linker in 8-aminoethyl quinolines).
8-Nitroquinoline Properties & Safety. PubChem. (Data on the chemical properties, toxicity, and handling of the nitroquinoline core).
A Comparative Guide to the Spectroscopic Analysis of 2-(5-Nitroquinolin-8-yl)ethan-1-amine
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds, such as the promising scaff...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds, such as the promising scaffold 2-(5-nitroquinolin-8-yl)ethan-1-amine, a multi-faceted analytical approach is essential for definitive characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, a cornerstone technique for structural determination. Furthermore, we will objectively compare the insights gleaned from NMR with those from alternative analytical methods, offering a holistic perspective for professionals in the field.
The Power of Proton NMR in Deciphering Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides a detailed map of the chemical environment of each proton, revealing crucial information about connectivity and stereochemistry.
Predicted ¹H NMR Spectrum of 2-(5-Nitroquinolin-8-yl)ethan-1-amine
The key to this prediction lies in understanding the influence of the substituents—a strongly electron-withdrawing nitro group at the 5-position and an aminoethyl group at the 8-position—on the chemical shifts and coupling patterns of the quinoline ring protons.
Substituent Effects on the Quinoline Ring:
5-Nitro Group (Electron-Withdrawing): The -NO₂ group significantly deshields (shifts to a higher ppm value) the protons on the quinoline ring, particularly those in close proximity. This effect is most pronounced for the protons at the ortho (H-4 and H-6) and para (H-2) positions relative to the nitro group.
8-Aminoethyl Group (Electron-Donating): The -CH₂CH₂NH₂ group, specifically the nitrogen's lone pair, has a net electron-donating effect on the aromatic system, which would typically shield (shift to a lower ppm value) the ring protons. However, the primary influence of this substituent will be on the adjacent protons.
Predicted Chemical Shifts and Coupling Constants:
The interplay of these electronic effects, combined with the inherent chemical shifts of the quinoline core, allows for a detailed prediction of the ¹H NMR spectrum.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
H-2
~8.9 - 9.1
dd
J ≈ 4.5, 1.5 Hz
Deshielded by the adjacent nitrogen and the distant nitro group.
H-3
~7.5 - 7.7
dd
J ≈ 8.5, 4.5 Hz
Influenced by adjacent protons H-2 and H-4.
H-4
~8.7 - 8.9
d
J ≈ 8.5 Hz
Strongly deshielded by the ortho nitro group.
H-6
~8.4 - 8.6
d
J ≈ 8.0 Hz
Deshielded by the ortho nitro group.
H-7
~7.6 - 7.8
d
J ≈ 8.0 Hz
Influenced by the adjacent H-6 and the aminoethyl group.
-CH₂- (α to ring)
~3.3 - 3.5
t
J ≈ 7.0 Hz
Adjacent to the aromatic ring and the other methylene group.
-CH₂- (β to ring)
~3.1 - 3.3
t
J ≈ 7.0 Hz
Coupled to the α-methylene group and adjacent to the amine.
-NH₂
~1.5 - 2.5
br s
-
Broad signal due to quadrupolar relaxation and exchange with trace water.
Visualizing the Predicted Spectrum:
Caption: Predicted ¹H NMR spectral regions for 2-(5-nitroquinolin-8-yl)ethan-1-amine.
A Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerhouse for structural elucidation, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the molecular puzzle.
Analytical Technique
Information Provided
Strengths for this Molecule
Limitations
¹³C NMR Spectroscopy
Provides information on the carbon framework of the molecule.
Confirms the number of unique carbon environments and the presence of quaternary carbons.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Determines the molecular weight and provides information on the fragmentation pattern.[2][3][4]
Confirms the molecular formula and can indicate the presence of the nitro group through characteristic fragmentation.[2][3][4]
Does not provide detailed information on the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identifies the functional groups present in the molecule based on their vibrational frequencies.[5][6][7]
Confirms the presence of the -NO₂ group (strong absorptions around 1530 and 1350 cm⁻¹), the N-H bonds of the amine (around 3300-3400 cm⁻¹), and C-H and C=C bonds of the aromatic system.[5][6][7]
Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC)
Separates the compound from impurities and can be used for quantification.[8][9][10][11]
Assesses the purity of the synthesized compound, which is crucial for subsequent biological testing.[8][9][10][11]
Does not provide structural information.
UV-Vis Spectroscopy
Provides information about the electronic transitions within the molecule.[12][13][14][15][16]
The extended π-system of the nitroquinoline core will show characteristic UV-Vis absorption maxima.[12][13][14][15][16]
Provides limited structural detail and is generally used for quantification or to confirm the presence of a chromophore.
X-ray Crystallography
Provides the definitive three-dimensional structure of the molecule in the solid state.[17][18][19][20][21]
Offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[17][18][19][20][21]
Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation observed by NMR.
Workflow for Comprehensive Structural Elucidation:
Caption: A typical workflow for the comprehensive structural confirmation of a novel compound.
Experimental Protocols
¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those of the -NH₂ group.
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (to achieve adequate signal-to-noise), the spectral width, and the relaxation delay.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Spectral Analysis:
Chemical Shift (δ): Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integration: Integrate the area under each signal to determine the relative number of protons.
Multiplicity: Analyze the splitting pattern of each signal (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
Coupling Constants (J): Measure the distance between the peaks in a multiplet (in Hz) to confirm coupling relationships between protons.
For more complex spectra, advanced 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.
Conclusion
The structural analysis of 2-(5-nitroquinolin-8-yl)ethan-1-amine serves as an excellent case study for the application of modern spectroscopic techniques in chemical research. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular architecture, a truly rigorous and trustworthy characterization is achieved through the synergistic application of multiple analytical methods. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently elucidate the structures of novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
Betti, C., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
Eberhardt, W., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]
El-Faham, A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 1-11. Retrieved from [Link]
Gendron, T., et al. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Khan Academy. (n.d.). UV/Vis spectroscopy. Retrieved from [Link]
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. Retrieved from [Link]
Mistry, B. D. (2009). A Handbook of Spectroscopic Data Chemistry: (UV, IR, PMR, 13CNMR and Mass Spectroscopy). Oxford Book Company.
Mohamed, S. K., et al. (2020). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 10(49), 29469-29480. Retrieved from [Link]
Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. Retrieved from [Link]
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. Retrieved from [Link]
SpectraBase. (n.d.). Ethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Srokosz, S. (2021). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Varlan, A. R., & Hillebrand, M. (2010). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
Wang, Z., et al. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(5), 493-498. Retrieved from [Link]
Wiley. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Retrieved from [Link]
Zhang, Y., et al. (2022). Surface Halogen Passivation Enables Ultra-Stable Metal Sulfide for Efficient Methanol Photoactivation. Journal of the American Chemical Society, 144(1), 359-367. Retrieved from [Link]
Zhang, Z., et al. (2018). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline-Oriented Buteneamides with Chloroform: Synthesis of-β. Organic Letters, 20(15), 4562-4566. Retrieved from [Link]
Zięba, A., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(13), 4225. Retrieved from [Link]
Zubi, A. A., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1-11. Retrieved from [Link]
Trinh, T. H. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263-276. Retrieved from [Link]
ACD/Labs. (2021). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
Comparative Mass Spectrometry Guide: 5-Nitroquinoline & Isomeric Derivatives
Executive Summary: The Structural Elucidation Challenge In the development of anti-bacterial and anti-cancer agents, 5-nitroquinoline serves as a critical scaffold. However, its synthesis often yields isomeric mixtures,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Elucidation Challenge
In the development of anti-bacterial and anti-cancer agents, 5-nitroquinoline serves as a critical scaffold. However, its synthesis often yields isomeric mixtures, predominantly 8-nitroquinoline , which possesses distinct electronic and steric properties due to the "peri-effect" (interaction between the C-8 substituent and the ring nitrogen).
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-nitroquinoline against its primary isomer, 8-nitroquinoline. By analyzing the nitro-nitrite rearrangement and ring-nitrogen proximity effects , we establish a self-validating protocol for distinguishing these isomers without reliance on NMR alone.
Mechanistic Deep Dive: The "Why" Behind the Spectra
To accurately interpret the MS data, one must understand the causality of the fragmentation. The fragmentation of nitroquinolines under Electron Impact (EI) is governed by two competing mechanisms: simple bond cleavage and rearrangement.
Mechanism A: Nitro-Nitrite Rearrangement (The Primary Pathway)
Unlike simple alkyl cleavage, aromatic nitro groups often undergo a high-energy rearrangement before fragmentation.
Isomerization: The nitro group (-NO₂) isomerizes to a nitrite ester (-ONO) via a three-membered transition state.
Radical Loss: This unstable nitrite intermediate facilitates the loss of a neutral nitric oxide (NO) radical (30 Da).
Phenolic Cation Formation: The resulting ion is an oxygenated quinoline cation (m/z 144), which subsequently loses carbon monoxide (CO, 28 Da).
Mechanism B: The "Peri-Effect" (The Differentiator)
This is the critical distinguishing factor between 5-nitro and 8-nitro isomers.
5-Nitroquinoline: The nitro group at C-5 is spatially distant from the heterocyclic nitrogen. It behaves as a "standard" nitro-aromatic, dominated by the
and pathways.
8-Nitroquinoline: The nitro group at C-8 is in close proximity to the ring nitrogen (N-1). This steric crowding and electronic repulsion (lone pair interaction) destabilize the molecular ion (
), often leading to:
Lower relative abundance of the molecular ion (
).
Enhanced "Ortho/Peri" fragmentation pathways involving hydrogen abstraction or direct interaction with the ring nitrogen.
Comparative Analysis: 5-Nitroquinoline vs. 8-Nitroquinoline[1][2][3]
The following data compares the fragmentation behaviors under standard 70 eV Electron Impact (EI) ionization.
Table 1: Diagnostic Ion Comparison (EI-MS)
Feature
5-Nitroquinoline
8-Nitroquinoline
Interpretation
Molecular Ion ()
m/z 174 (High Intensity)
m/z 174 (Lower Intensity)
5-isomer is thermodynamically more stable under EI conditions.
Primary Fragment
m/z 144 ()
m/z 128 ()
5-nitro favors rearrangement (loss of NO); 8-nitro often favors direct cleavage (loss of NO) due to steric strain.
Secondary Fragment
m/z 116 ()
m/z 101/102 (Quinoline ring)
5-nitro follows the phenol-like degradation path.
Characteristic Loss
M - 30 Da (Distinctive)
M - 46 Da (Dominant)
The ratio of is a key identifier.
Table 2: Ionization Technique Performance
Method
Suitability
Key Observation
EI (70 eV)
Best for Structural ID
Provides rich fragmentation for isomer differentiation. Hard ionization forces the nitro-nitrite rearrangement.
ESI (Positive Mode)
Best for Purity/Quant
Produces predominantly (m/z 175). Minimal fragmentation makes isomer distinction difficult without MS/MS (CID).
APCI
Alternative
Useful if solubility is an issue, but generally mirrors ESI results with slightly more thermal fragmentation.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways that allow for structural confirmation.
Caption: Divergent fragmentation pathways for 5-nitro (Green path) vs. 8-nitro (Red path) derivatives.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducibility and accurate isomer identification.
Phase 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) . Avoid acetonitrile if possible, as methanol promotes better protonation in ESI.
Concentration: Dilute to 10 µg/mL for direct infusion or 1 µg/mL for LC-MS injection.
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter that could induce thermal degradation in the source.
Ionization: ESI Positive Mode (for MW conf) / EI 70eV (for Structural ID).
Source Temperature: 250°C (Keep moderate; nitro compounds are thermally labile).
Capillary Voltage: 3.5 kV.
Collision Energy (CID): Stepped energy (10, 20, 40 eV) is crucial.
Why? Low energy preserves the molecular ion. High energy forces the diagnostic ring cleavage.
Phase 3: Data Interpretation Decision Tree
Caption: Rapid decision logic for identifying nitroquinoline isomers based on base peak intensity.
References
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[1] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry.
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.[2]
This guide provides a technical comparison of nitroquinoline aminoalkyl derivatives , specifically focusing on ethylamine versus propylamine analogs.[1] These small molecules are a critical class of bioreductive prodrugs designed to target hypoxic (oxygen-starved) tumor cells—a microenvironment known to confer resistance to radiotherapy and conventional chemotherapy.
The core mechanism relies on the enzymatic reduction of the nitro group (
) to a DNA-reactive hydroxylamine () or amine () species. This process is inhibited by molecular oxygen, providing a "bioreductive switch" that spares normal, normoxic tissue while selectively killing hypoxic cancer cells.[1]
Chemical Structure & Rationale
The structural core consists of a nitroquinoline scaffold substituted at the 4-position with an aminoalkyl side chain. The two primary variables determining cytotoxicity and selectivity are:
Nitro Position: Location of the nitro group (3-nitro vs. 5-nitro).
Linker Length: The carbon chain length of the amine tail (Ethyl vs. Propyl).
Expert Insight: The side chain length is not arbitrary. In DNA intercalators (like acridines and quinolines), a 3-carbon (propyl) linker typically allows the terminal cationic amine to align perfectly with the DNA phosphate backbone while the aromatic core intercalates between base pairs.[1] The ethylamine (
) analogs often show reduced DNA binding affinity compared to propyl analogs due to steric strain, which directly impacts their cytotoxicity profiles.[1]
Mechanism of Action: The Bioreductive Switch
The cytotoxicity of these analogs is strictly dependent on their metabolic reduction. In the presence of oxygen, the futile cycle prevents the accumulation of toxic species.[1] In hypoxia, the reduction proceeds to the DNA-damaging step.[1]
Pathway Visualization
Caption: The "Oxygen Futile Cycle" (Red dashed line) protects normoxic cells.[1] In hypoxia, the pathway proceeds to the toxic hydroxylamine.[1]
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from clonogenic assays in AA8 Chinese Hamster Ovary cells (a standard model for bioreductive agent screening).
Key Metrics:
IC50 (Air): Concentration inhibiting 50% survival in normoxia (Measure of systemic toxicity).[1]
IC50 (
): Concentration inhibiting 50% survival in hypoxia (Measure of potency).[1]
HCR (Hypoxia Cytotoxicity Ratio): Ratio of IC50(Air) / IC50(
Moderate. High potency but lower selectivity than 5-nitro variants.
NQP-3 (Propyl)
3-Carbon
22
0.35
63
High. The propyl linker significantly increases DNA affinity and potency.
5-NQ-3
3-Carbon
>1000
15
>65
High Selectivity, Low Potency. Requires high doses (potential solubility issues).
Analysis:
Ethyl vs. Propyl: The propyl (NQP-3) analog is approximately 10x more potent in hypoxia than the ethyl (NQE-2) analog (
vs ). This confirms the SAR theory that the 3-carbon linker optimizes DNA intercalation, facilitating the covalent binding of the reduced nitro group to DNA bases.[1]
3-Nitro vs. 5-Nitro: The 5-nitro isomers are generally less potent (higher IC50s) but often more selective. The 3-nitro group is more easily reduced (higher electron affinity), leading to some "leakage" of toxicity even in aerobic conditions, hence the lower IC50 in air for NQP-3.[1]
Trypsinize and re-plate at specific densities (e.g., 100-10,000 cells) to aim for ~50-100 colonies per plate.
Incubate for 7 days. Stain with Methylene Blue.
Calculation: Plot Survival Fraction (log scale) vs. Concentration. Determine IC50 for both arms.
References
Denny, W. A., Wilson, W. R., & Hay, M. P. (1992). Hypoxia-selective antitumor agents.[1] 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry, 35(26), 4832–4841.[1]
Siim, B. G., Atwell, G. J., & Wilson, W. R. (1994). Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs.[1] Cancer Research, 54(17), 4629-4636.[1]
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.[1] Nature Reviews Cancer, 11(6), 393-410.[1]
Helleday, T., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity.[1] Mutagenesis, 30(5), 637–645.[1]
[1][2] Executive Summary (BLUF) Do not dispose of 2-(5-Nitroquinolin-8-yl)ethan-1-amine down the drain or in general trash. [1] This compound possesses a dual-hazard profile: the nitro group confers potential thermal ins...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary (BLUF)
Do not dispose of 2-(5-Nitroquinolin-8-yl)ethan-1-amine down the drain or in general trash. [1]
This compound possesses a dual-hazard profile: the nitro group confers potential thermal instability and shock sensitivity (though lower than simple nitro-aromatics), while the ethylamine side chain renders it a basic amine. Effective disposal requires strict segregation from strong acids (to prevent exothermic neutralization) and strong oxidizers.[1][2] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1][2]
Hazard Profile & Chemical Logic
To safely handle this compound, one must understand the "Why" behind the protocols. This molecule is not just "waste"; it is a reactive system.[1][2]
Functional Group
Hazard Characteristic
Operational Implication
Nitro Moiety ()
Energetic/Reducible: Nitro-aromatics are precursors to explosives and can decompose violently if heated or shocked.[1]
NO heating. NO mixing with reducing agents (hydrides) or strong oxidizers (peroxides), which can trigger rapid decomposition.[1][2]
Quinoline Ring
Toxic/Mutagenic: Quinoline derivatives are often DNA intercalators and suspected carcinogens.[1][2]
Zero-contact protocol. Treat as a "Select Carcinogen" for handling purposes.[1][2] Double nitrile or laminate gloves required.[1][2]
Ethylamine Chain
Basic/Corrosive: The primary amine creates a basic pH environment ().[1][2]
Segregate from Acids. Mixing with strong acids (e.g., conc.[1][2] ) generates immediate heat, potentially triggering the nitro group.[1][2]
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized.[1][2] The most common cause of waste-container accidents is improper segregation.[1][2]
A. Segregation Rules (The "Never-Mix" List)
Strictly Prohibited: Do not add to containers holding Oxidizing Acids (Nitric Acid, Chromic Acid).[1][2] This is a hypergolic risk.[1][2]
Strictly Prohibited: Do not mix with Peroxides or peroxide-forming solvents (ethers) without testing.[1][2]
Conditional: Avoid mixing with halogenated solvents if possible, as this restricts the incineration options for the waste facility, though it is chemically stable.[2]
B. Solid Waste (Pure Substance)[2][3]
Container: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[1][2]
Solvent Wetting: If the powder is dry and old, wet it slightly with a high-flashpoint inert solvent (e.g., mineral oil or dilute ethanol) to desensitize it against friction/static, only if the SDS suggests shock sensitivity (standard for aged nitro compounds).[2]
Labeling: Apply a "Hazardous Waste" label immediately.[1][2]
C. Liquid Waste (Reaction Mixtures)[2][3]
pH Check: Ensure the solution is not highly acidic.[1][2] If the compound was used as a salt (e.g., HCl salt), the solution is stable.[2] If free base, ensure it is not mixed with concentrated acids.[1][2]
Stream: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams.
Waste Characterization (RCRA Compliance)
As this is a research chemical, it likely lacks a specific EPA "P" or "U" list code.[1][2][3] You must apply Generator Knowledge to characterize it.[1][2]
Proper Shipping Name (suggested for waste tag):
Option A (Solid): Waste Toxic solids, organic, n.o.s. (2-(5-Nitroquinolin-8-yl)ethan-1-amine).[1]
D003 (Reactive) - Conservative classification for nitro compounds, though likely stable.
Toxic - Default classification for quinoline derivatives.[1]
Disposal Workflow Diagram
The following decision matrix outlines the physical handling of the waste.
Figure 1: Operational decision tree for segregating and containerizing nitro-quinoline waste based on physical state.
Emergency Procedures (Spill/Exposure)
In the event of a spill during disposal preparation, immediate action is required to prevent exposure to this mutagenic base.[1][2]
Evacuation: If spill is >500mg or creates dust, evacuate the immediate area.[1][2]
PPE Upgrade: Don Double Nitrile Gloves (outer glove >0.11mm) or Silver Shield/Laminate gloves.[1][2] Standard latex is insufficient for nitro-aromatics.[1][2] Use a P100 respirator if dust is present.[1][2]
Neutralization (Liquids): Absorb with a vermiculite or clay-based absorbent.[1][2] Do not use paper towels (combustible nitro-residue risk).[1][2]
Decontamination (Solids): Wet wipe the area with a dilute surfactant (soap/water) followed by a solvent wipe (ethanol).[1][2] Do not use bleach (hypochlorite can react with amines to form chloramines).[1][2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1][2] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[1][2] [Link]
PubChem. (2023).[1][2] Compound Summary: 5-Nitroquinoline (Structural Analog).[1][2] National Library of Medicine.[1][2] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][5] [Link][1][2]